3-Cyano-4'-pyrrolidinomethyl benzophenone
Overview
Description
3-Cyano-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O It is known for its unique structure, which includes a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and cyanide sources. One common method includes the following steps:
Starting Materials: Benzophenone, pyrrolidine, and a cyanide source such as sodium cyanide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions.
Procedure: Benzophenone is first reacted with pyrrolidine to form the pyrrolidinomethyl derivative. This intermediate is then treated with a cyanide source to introduce the cyano group, resulting in the formation of 3-Cyano-4’-pyrrolidinomethyl benzophenone.
Industrial Production Methods
In an industrial setting, the production of 3-Cyano-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the benzophenone core.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
3-Cyano-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Cyano-4’-pyrrolidinomethyl benzophenone exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The cyano group and pyrrolidinomethyl moiety can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4’-Cyano-3-pyrrolidinomethyl benzophenone: A structural isomer with the cyano and pyrrolidinomethyl groups in different positions.
3-Cyano-4’-methylbenzophenone: Similar structure but with a methyl group instead of the pyrrolidinomethyl group.
4’-Cyano-3-methylbenzophenone: Another structural isomer with different substitution patterns.
Uniqueness
3-Cyano-4’-pyrrolidinomethyl benzophenone is unique due to the specific positioning of the cyano and pyrrolidinomethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
Properties
IUPAC Name |
3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-16-4-3-5-18(12-16)19(22)17-8-6-15(7-9-17)14-21-10-1-2-11-21/h3-9,12H,1-2,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDKDPWWHGISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642735 | |
Record name | 3-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-05-1 | |
Record name | 3-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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